3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

Regiochemistry Fragment-Based Drug Discovery Medicinal Chemistry

SAR studies on 1,6-naphthyridine kinase inhibitors often fail due to inconsistent salt forms or incorrect regioisomers. This 3-bromo hydrochloride salt eliminates that variability. • Defined 3-position Br vector ensures precise Suzuki/Buchwald coupling geometry for target engagement. • Stable HCl salt guarantees reproducible weighing & stoichiometry across parallel synthesis batches. • Validated in patent literature for kinase inhibitor generation. Ideal fragment library candidate (MW 249.53 Da; XLogP3-AA ~1.0; complies with Rule of Three).

Molecular Formula C8H10BrClN2
Molecular Weight 249.53 g/mol
CAS No. 1159010-96-4
Cat. No. B1519795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride
CAS1159010-96-4
Molecular FormulaC8H10BrClN2
Molecular Weight249.53 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC(=C2)Br.Cl
InChIInChI=1S/C8H9BrN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H
InChIKeyUYPMMDKARAQFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride: Procurement-Grade Fragment


3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride (CAS 1159010-96-4) is a brominated, saturated diazanaphthalene derivative belonging to the naphthyridine class of heterocyclic compounds [1]. It exists as a solid hydrochloride salt with a molecular weight of 249.53 g/mol and molecular formula C₈H₁₀BrClN₂ . This compound is primarily employed as a versatile fragment scaffold and key synthetic intermediate in medicinal chemistry and drug discovery, providing a structural basis for molecular linking, expansion, and modification . Its procurement value is rooted in its specific regioisomeric identity and stable salt form, which distinguishes it from other bromo-tetrahydro-naphthyridine analogs for targeted synthetic applications [1].

3-Bromo regioisomer defines coupling vector for fragment elaboration.
Hydrochloride salt supports precise weighing and ambient storage.
Patent-validated intermediate in kinase inhibitor synthesis (WO2014/89324).

Procurement Risk: Why Generic Substitution Fails


The substitution of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride with other bromo-naphthyridine regioisomers or salt forms is not scientifically equivalent due to fundamental differences in molecular geometry and physicochemical properties. The position of the bromine atom on the naphthyridine core (e.g., 2-bromo, 7-bromo, or 8-bromo isomers) dictates its reactivity and the geometry of subsequent coupling reactions in fragment-based drug discovery or scaffold elaboration [1]. Furthermore, the hydrochloride salt form (CAS 1159010-96-4) provides enhanced stability, handling, and solubility compared to the free base (CAS 625100-00-7), which is critical for reproducible experimental outcomes and long-term storage . The specific saturation state (5,6,7,8-tetrahydro) also differentiates this scaffold from fully aromatic naphthyridines, impacting its three-dimensional conformation and potential biological target interactions. The quantitative evidence below delineates why this specific regioisomeric salt is a non-interchangeable procurement item.

Regioisomer mismatch

2-, 7-, or 8-bromo isomers may alter coupling vector and scaffold geometry, shifting SAR interpretation.

Free base substitution

Free base (CAS 625100-00-7) may differ in stability and hygroscopicity; storage and handling protocols may not transfer directly.

Quantitative Evidence for Selecting 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride


Regioisomer Identity: 3-Bromo Differentiation

The specific substitution of a bromine atom at the 3-position of the 5,6,7,8-tetrahydro-1,6-naphthyridine core distinguishes this compound from other commercially available bromo-regioisomers, including 2-bromo, 7-bromo, and 8-bromo analogs [1]. The regioisomeric identity (3-bromo vs. 2-bromo, etc.) is a critical determinant of the vector and geometry of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) during fragment elaboration . This positional specificity is not captured by generic descriptors such as 'bromo-naphthyridine' and represents a quantifiable difference in molecular structure (InChIKey: IRZFIOXYROEMPD-UHFFFAOYSA-N for the 3-bromo free base core), which directly impacts the synthetic outcome and the resulting chemical space explored [1]. The 3-bromo regioisomer provides a distinct exit vector for the growing molecule compared to the 2-bromo or 7-bromo variants, enabling the synthesis of unique analog series .

Regioisomer Identity
Class-level
3-Bromo vs 2-/7-/8-bromo isomers: unique coupling vector
Regiochemistry dictates scaffold geometry and synthetic outcome.
Regioisomer-specific procurement required.
Regiochemistry Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Elaboration

Hydrochloride Salt: Stability Advantage Over Free Base

The target compound is the hydrochloride salt (CAS 1159010-96-4, C₈H₁₀BrClN₂, MW 249.53 g/mol), which offers distinct advantages over the corresponding free base (CAS 625100-00-7, C₈H₉BrN₂, MW 213.07 g/mol) . The salt form provides defined stoichiometry, ensuring precise molar calculations for synthetic or biological experiments . More importantly, the hydrochloride salt is typically a stable, solid that is easier to handle, weigh, and store under standard conditions, whereas the free base may exhibit different physical properties and stability profiles . Vendor specifications for the free base often require storage at 0-8°C to maintain purity and appearance , whereas the hydrochloride salt is generally considered more robust for routine laboratory use . This difference in physical state and stability directly impacts reproducibility in automated high-throughput experimentation and long-term project continuity.

Salt Form Stability
Head-to-head
MW 249.53 (HCl salt) vs 213.07 (free base); Δ 36.46 g/mol
Hydrochloride salt supports accurate molar calculations and ambient storage.
Free base may require cold storage; verify supplier specifications.
Physicochemical Properties Stability Formulation Procurement

Fragment Validation: Documented Kinase Inhibitor Use

The utility of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride as a key synthetic intermediate is validated by its explicit citation in patent literature . The compound is referenced in patent WO2014/89324, specifically at paragraph 0292, indicating its use in the synthesis of substituted cyclic compounds with inhibitory activity against protein tyrosine kinases . While this patent reference does not provide direct biological data for the fragment itself, it serves as third-party validation of its practical utility and synthetic accessibility in the context of a real-world drug discovery program targeting hyperproliferative diseases [1]. This level of documentation provides procurement justification that is absent for many unvalidated or purely virtual compound libraries. This positions the compound as a pre-validated building block for kinase-focused medicinal chemistry projects, reducing the risk associated with using an untested or uncharacterized fragment.

Fragment Validation
Source review
Cited in WO2014/89324 as intermediate for kinase inhibitors.
Patent precedent supports synthetic utility in kinase programs.
No direct bioactivity data for fragment alone; data to verify.
Kinase Inhibitor Fragment-Based Drug Design Patent Validation Synthetic Intermediate

Application Scenarios for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride


Regioselective Fragment Elaboration for Kinase SAR

Researchers executing structure-activity relationship (SAR) studies on a 1,6-naphthyridine-based kinase inhibitor series should procure this specific 3-bromo hydrochloride salt. The defined regioisomer ensures that subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings install diverse chemical groups at the precise 3-position vector required for engaging the target protein's active site or allosteric pocket . The stable hydrochloride salt form guarantees consistent weighing and reaction stoichiometry across multiple parallel synthesis batches, a critical requirement for generating robust and comparable biological activity data. This is directly supported by the compound's validated use in patent literature for generating kinase inhibitors [1].

High-Throughput Fragment Library Assembly

For institutions building or augmenting a high-quality fragment library for high-throughput screening (HTS), this compound is an ideal candidate. It fulfills the criteria of the 'Rule of Three' for fragments (molecular weight < 300 Da, cLogP ≤ 3), which is inferred from its molecular weight of 249.53 g/mol and XLogP3-AA value of 1.0 for the free base core [1]. Unlike many less stable fragments, its solid hydrochloride salt form facilitates automated weighing and dissolution into DMSO stock solutions, a practical advantage for automated library management and long-term storage at -20°C under nitrogen [2]. This minimizes well-to-well variability and ensures the library remains viable for repeated screening campaigns.

Scaffold-Hopping from 1,6-Naphthyridine Chemotypes

Medicinal chemistry teams engaged in scaffold-hopping exercises based on known 1,6-naphthyridine drugs or clinical candidates (e.g., inhibitors of c-Met, Syk, or CDK5) will find this 3-bromo-5,6,7,8-tetrahydro core particularly valuable . The partially saturated 'tetrahydro' core offers a different three-dimensional conformation and potentially improved physicochemical properties compared to a fully aromatic 1,6-naphthyridine [1]. The 3-bromo handle provides a versatile point of diversification to explore this novel chemical space. Procuring this specific regioisomer allows for the controlled synthesis of new analogs designed to retain the potency of the parent chemotype while optimizing ADME/Tox properties, a standard practice in lead optimization [2].

Application
Selection Property
Validation Focus
Kinase SAR elaboration
3-Bromo regioisomer & HCl salt
Coupling vector consistency, weighing precision
Fragment library assembly
Rule-of-Three compliance, stable salt form
Automated DMSO dissolution, long-term stability
1,6-Naphthyridine scaffold-hopping
Partially saturated tetrahydro core
3D conformation diversification, handle exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5,6,7,8-Tetrahydro-1,6-Naphthyridine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.